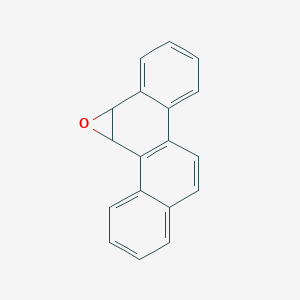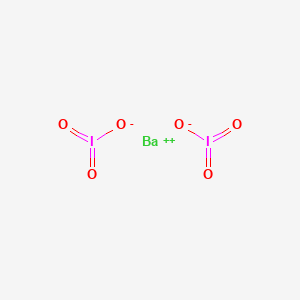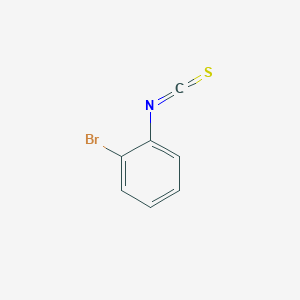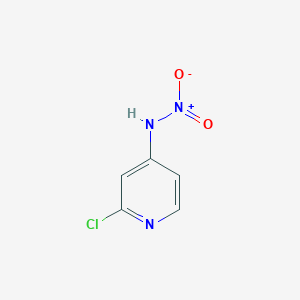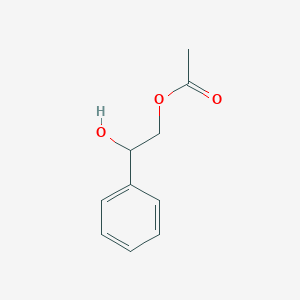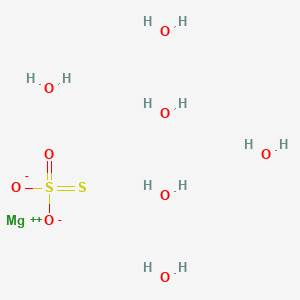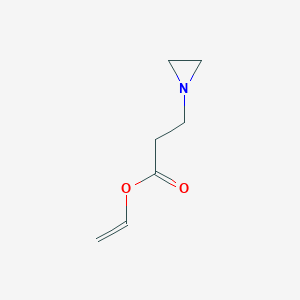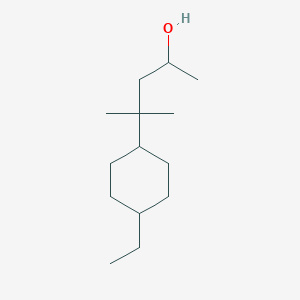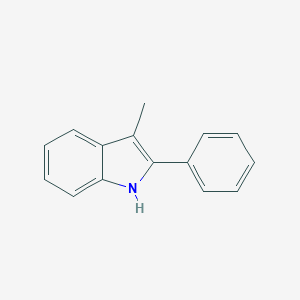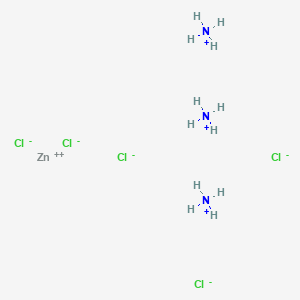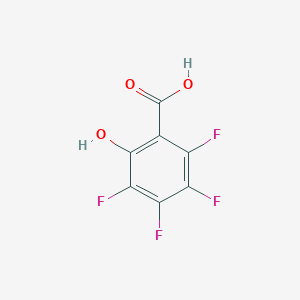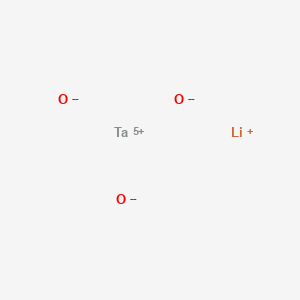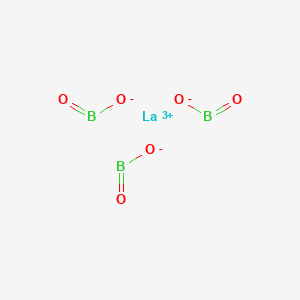
Lanthanum metaborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum metaborate is a compound that consists of lanthanum ions coordinated with oxido(oxo)borane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum metaborate can be synthesized through various methods. One common approach involves the reaction of lanthanum nitrate hexahydrate with sodium tetraborate decahydrate under hydrothermal conditions . The reaction typically takes place at elevated temperatures and pressures to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, lanthanum(3+);oxido(oxo)borane can be produced using a co-precipitation method. This involves the simultaneous precipitation of lanthanum and boron sources from an aqueous solution, followed by calcination to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum metaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxido(oxo)borane groups, which can act as ligands and participate in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with lanthanum(3+);oxido(oxo)borane include strong oxidizing agents, reducing agents, and various ligands. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving lanthanum(3+);oxido(oxo)borane depend on the specific reagents and conditions used. For example, oxidation reactions may yield lanthanum oxide, while reduction reactions can produce lanthanum metal or other reduced species .
Applications De Recherche Scientifique
Lanthanum metaborate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of lanthanum(3+);oxido(oxo)borane involves its interaction with various molecular targets and pathways. In biomedical applications, the compound can act as a carrier for therapeutic agents, facilitating their delivery to specific cells or tissues. The oxido(oxo)borane groups can also participate in coordination chemistry, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanthanum(III) oxide:
Lanthanum borate: Lanthanum borate compounds share some chemical properties with lanthanum(3+);oxido(oxo)borane and are used in similar applications.
Uniqueness
Lanthanum metaborate is unique due to the presence of oxido(oxo)borane groups, which impart specific chemical properties and reactivity. This makes the compound particularly useful in applications requiring coordination chemistry and advanced material synthesis.
Propriétés
IUPAC Name |
lanthanum(3+);oxido(oxo)borane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BO2.La/c3*2-1-3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLDRTVPPFTXQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].B(=O)[O-].[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3LaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13703-99-6 |
Source


|
| Record name | Triboron lanthanum(3+) hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
